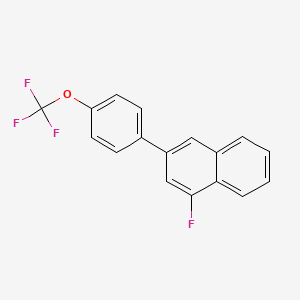
1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a naphthalene ring.
准备方法
The synthesis of 1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be tailored to maximize yield and minimize costs.
化学反应分析
1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify its structure.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a useful tool for studying biological processes and developing new drugs.
作用机制
The mechanism by which 1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .
相似化合物的比较
1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene can be compared to other fluorinated aromatic compounds, such as:
1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and have similar chemical properties but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C17H10F4O |
|---|---|
分子量 |
306.25 g/mol |
IUPAC 名称 |
1-fluoro-3-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-10-13(9-12-3-1-2-4-15(12)16)11-5-7-14(8-6-11)22-17(19,20)21/h1-10H |
InChI 键 |
WLIPZCZQDUFDKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)
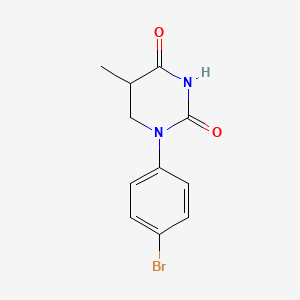

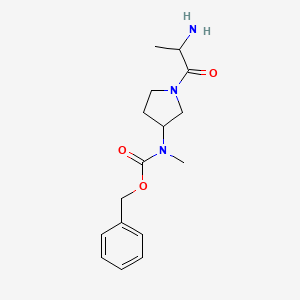
![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)
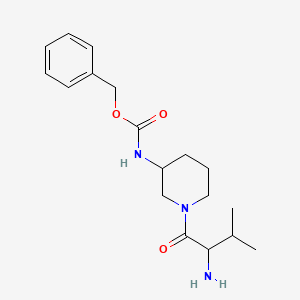
![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)
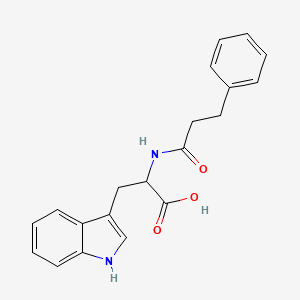
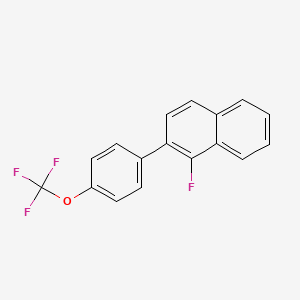
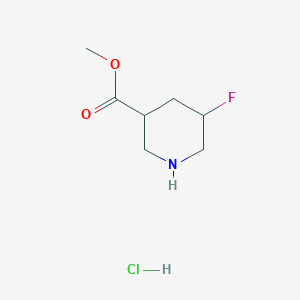
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
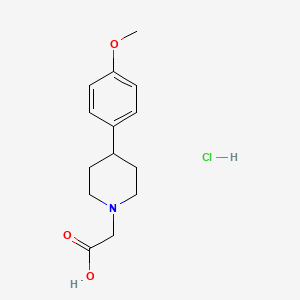
![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)

